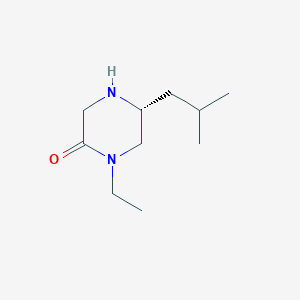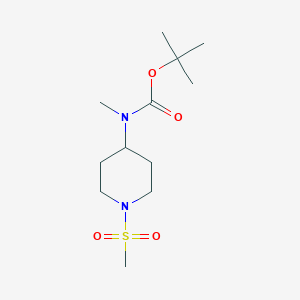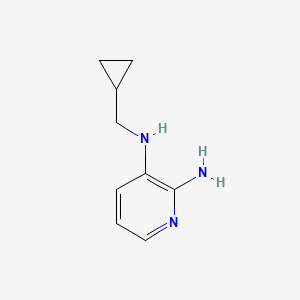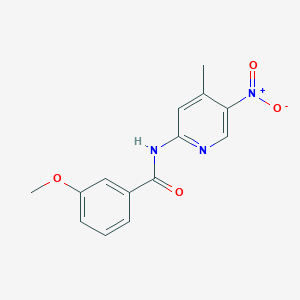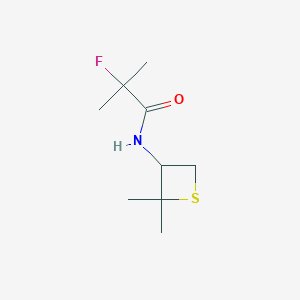
N-(2,2-Dimethylthietan-3-yl)-2-fluoro-2-methylpropanamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(2,2-Dimethylthietan-3-yl)-2-fluoro-2-methylpropanamide is a synthetic compound that belongs to the class of heterocyclic compounds It features a thietane ring, which is a four-membered ring containing a sulfur atom
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N-(2,2-Dimethylthietan-3-yl)-2-fluoro-2-methylpropanamide typically involves the formation of the thietane ring followed by the introduction of the fluoro and amide groups. One common method involves the reaction of 2,2-dimethylthiirane with a suitable fluorinating agent to form the fluoro derivative. This intermediate is then reacted with 2-methylpropanoyl chloride in the presence of a base to yield the final product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the optimization of reaction conditions such as temperature, pressure, and solvent choice is crucial for large-scale synthesis.
Analyse Chemischer Reaktionen
Types of Reactions
N-(2,2-Dimethylthietan-3-yl)-2-fluoro-2-methylpropanamide can undergo various chemical reactions, including:
Oxidation: The sulfur atom in the thietane ring can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced to form the corresponding thiol or thioether.
Substitution: The fluoro group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.
Substitution: Nucleophiles such as amines, thiols, or alkoxides can be employed in substitution reactions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Thiols and thioethers.
Substitution: Various substituted derivatives depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
N-(2,2-Dimethylthietan-3-yl)-2-fluoro-2-methylpropanamide has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound can be used in studies related to enzyme inhibition and protein interactions.
Industry: It can be used in the production of specialty chemicals and materials with unique properties.
Wirkmechanismus
The mechanism of action of N-(2,2-Dimethylthietan-3-yl)-2-fluoro-2-methylpropanamide involves its interaction with specific molecular targets. The thietane ring can interact with enzymes or receptors, leading to inhibition or activation of biological pathways. The fluoro group enhances the compound’s stability and bioavailability, making it a valuable candidate for drug development.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Thiophene derivatives: These compounds also contain a sulfur atom in a heterocyclic ring and have similar applications in medicinal chemistry.
Oxetane derivatives: These compounds have an oxygen atom in a four-membered ring and share some chemical properties with thietane derivatives.
Uniqueness
N-(2,2-Dimethylthietan-3-yl)-2-fluoro-2-methylpropanamide is unique due to the presence of both a thietane ring and a fluoro group. This combination imparts distinct chemical and biological properties, making it a versatile compound for various applications.
Eigenschaften
Molekularformel |
C9H16FNOS |
|---|---|
Molekulargewicht |
205.30 g/mol |
IUPAC-Name |
N-(2,2-dimethylthietan-3-yl)-2-fluoro-2-methylpropanamide |
InChI |
InChI=1S/C9H16FNOS/c1-8(2,10)7(12)11-6-5-13-9(6,3)4/h6H,5H2,1-4H3,(H,11,12) |
InChI-Schlüssel |
KCRFIVWRBXKDKC-UHFFFAOYSA-N |
Kanonische SMILES |
CC1(C(CS1)NC(=O)C(C)(C)F)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![Rel-(3aR,5r,6aS)-5-methyloctahydrocyclopenta[c]pyrrol-5-ol](/img/structure/B13002776.png)
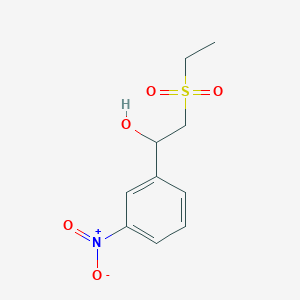
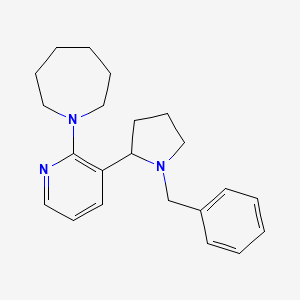

![4-Chloro-2-isopropylbenzofuro[3,2-d]pyrimidine](/img/structure/B13002786.png)
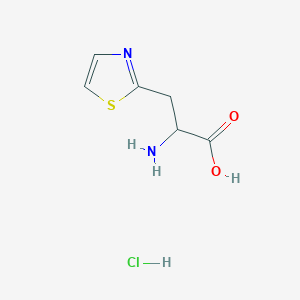


![5,6,7,8-Tetrahydropyrido[3,4-d]pyridazin-1(2H)-one](/img/structure/B13002807.png)

